5-Benzyl-2-furaldehyde

Description

Significance of Furan (B31954) Ring Systems in Chemical Scaffolds

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in organic chemistry. wikipedia.org Its aromatic character stems from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a stable 4n+2 aromatic system according to Hückel's rule. wikipedia.org While its aromaticity is more modest than that of benzene (B151609), this feature contributes to the ring's unique reactivity and stability, making it a valuable component in various chemical structures. wikipedia.org

Furan ring systems are recognized as key building blocks in medicinal chemistry and drug discovery. nih.govnih.gov They are present in numerous natural products and serve as versatile and easily functionalized scaffolds for the development of therapeutic agents. nih.govnih.gov The benzofuran (B130515) scaffold, in particular, has been identified as a 'privileged structure' in medicinal chemistry, appearing in compounds with a wide range of biological activities. nih.gov The utility of the furan ring lies in its capacity to be incorporated as an intact scaffold within a target molecule or to be used as a flexible synthon for creating non-aromatic structural components. nih.gov

Role of Furaldehydes as Versatile Platform Chemicals and Synthetic Intermediates

Furaldehydes, which are furan rings bearing an aldehyde group, are highly versatile platform chemicals, often derived from renewable lignocellulosic biomass. ohiolink.edursc.org Compounds such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered among the most crucial biomass-derived platform molecules. researchgate.netresearchgate.net Their production from agricultural and forestry waste positions them as key players in the development of sustainable and green chemistry. rsc.orgsci-hub.se

The high reactivity of furaldehydes, stemming from both the furan ring and the aldehyde functional group, allows them to be converted into a vast array of value-added chemicals. rsc.orgresearchgate.net These transformations include oxidation, reduction, condensation, and ring-opening reactions, leading to the synthesis of fuels, solvents, polymers, pharmaceuticals, and agricultural chemicals. researchgate.netresearchgate.netsci-hub.se For instance, furfural is a precursor to furan-2,5-dicarboxylic acid (FDCA), a significant monomer for polymer production, and other important intermediates like 2,5-bis(hydroxymethyl)furan (BHMF). researchgate.net The ability to undergo diverse chemical transformations makes furaldehydes indispensable starting materials in advanced organic synthesis. mdpi.com

Contextualizing 5-Benzyl-2-furaldehyde within Furanic Compound Chemistry

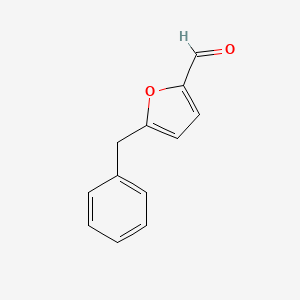

This compound is a specific derivative within the extensive family of furanic compounds, characterized by a benzyl (B1604629) group attached to the fifth position of the furan ring and an aldehyde group at the second position. nih.gov Its structure combines the features of a substituted furaldehyde with a benzyl moiety, offering unique possibilities for further chemical modification.

The synthesis of 5-substituted-2-furaldehydes is a well-explored area of organic chemistry. General methods often involve cross-coupling reactions, which provide facile routes to a wide range of derivatives. nih.gov For example, palladium-catalyzed cross-coupling reactions between organozinc halides and 5-bromo-2-furaldehyde (B32451) are effective for creating C-C bonds at the 5-position of the furan ring. nih.gov Other methods include the Meerwein arylation, which utilizes diazonium salts to introduce aryl groups onto the furan ring. researchgate.net this compound fits within this context as a product of synthetic strategies aimed at functionalizing the furan core, serving as a bespoke building block for more complex molecules.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H10O2 | nih.gov |

| Molecular Weight | 186.21 g/mol | nih.gov |

| CAS Number | 52341-98-7 | nih.gov |

| Appearance | Data Not Available | |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 186.068079557 Da | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMMSXOPWRZIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497370 | |

| Record name | 5-Benzylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52341-98-7 | |

| Record name | 5-Benzylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 5 Benzyl 2 Furaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 5-Benzyl-2-furaldehyde is the primary site of chemical reactivity, characterized by the electrophilic nature of its carbonyl carbon. This inherent reactivity allows it to undergo a wide array of chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aldehydes like this compound. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com Unlike ketones, aldehydes generally exhibit higher reactivity towards nucleophiles due to reduced steric hindrance around the carbonyl group. libretexts.orgfiveable.me

The reactivity of the aldehyde can be influenced by the furan (B31954) ring and the benzyl (B1604629) substituent. The aromatic furan ring can act as an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. libretexts.org However, the aldehyde group remains a potent site for reactions with strong nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols, and with weaker nucleophiles like cyanide or water. fiveable.me For instance, the addition of hydrogen cyanide (HCN) would yield a cyanohydrin, a key synthetic intermediate. The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide ion. libretexts.org

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation, and the aldehyde moiety of this compound is an excellent substrate for such transformations. These reactions typically involve an initial nucleophilic addition followed by a dehydration step.

The Knoevenagel condensation is an efficient method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene (B1212753) compound, catalyzed by a base. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and produces water as the only byproduct. wikipedia.orgnih.gov For 5-substituted-2-furaldehydes, this transformation is well-documented, often employing catalysts like piperidine (B6355638) or chitosan (B1678972) under mild, and sometimes solvent-free, conditions. nih.govnih.govrsc.org The reaction of this compound with active methylene compounds such as malononitrile (B47326) or indan-1,3-dione leads to the formation of α,β-unsaturated products. nih.govdamascusuniversity.edu.sy The use of chitosan, a biodegradable polymer derived from crustacean waste, as a heterogeneous organocatalyst under mechanochemical, solvent-free conditions highlights a sustainable approach, affording excellent yields of the condensation products. nih.gov

Table 1: Examples of Knoevenagel Condensation with Furaldehyde Derivatives

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Substituted-2-furaldehydes | Malononitrile | Chitosan | Solvent-free, mechanochemical, RT, <30 min | 2-((5-substituted-furan-2-yl)methylene)malononitrile | >85% | nih.gov |

| 5-Substituted-2-furaldehydes | Various AMCs | Piperidine | Aqueous or solvent-free, RT | Corresponding Knoevenagel adducts | Satisfactory | nih.govrsc.org |

| 5-R-furfurals | Creatinine | Piperidine | Acetic anhydride/acetic acid, reflux | 5-(5-R-furfurylidene)-creatinine | 55-80% | sphinxsai.com |

Note: This table presents data for related furaldehyde derivatives to illustrate the reaction's applicability.

Benzoin (B196080) condensation involves the coupling of two aldehyde molecules to form an α-hydroxy ketone, a reaction classically catalyzed by cyanide but now frequently achieved using N-heterocyclic carbenes (NHCs) as organocatalysts. nih.goveurjchem.com This "umpolung" (polarity inversion) strategy converts the typically electrophilic aldehyde carbon into a nucleophilic acyl anion equivalent. nih.gov NHCs, generated from precursors like thiazolium or imidazolium (B1220033) salts, are highly effective for the benzoin condensation of various aldehydes, including heteroaromatic ones like furfural (B47365) derivatives. nih.goveurjchem.com Research shows that heteroaromatic aldehydes are highly reactive substrates, often leading to quantitative yields in short reaction times under mild conditions. eurjchem.comresearchgate.net Applying this to this compound would involve its self-condensation in the presence of an NHC catalyst and a base (e.g., DBU or Et₃N) to yield the corresponding furoin (B1674284) derivative, 1,2-bis(5-benzylfuran-2-yl)-2-hydroxyethan-1-one. nih.govresearchgate.net

Table 2: Organocatalytic Benzoin Condensation of Aldehydes

| Aldehyde | NHC Precursor | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Furfural | Thiazolium salt | Et₃N | Not specified | Furoin | 90% | nih.gov |

| Various aromatic aldehydes | Imidazolium salts | KHMDS | THF, RT, 30 min | Corresponding benzoin | 92-99% | eurjchem.comresearchgate.net |

Note: This table provides examples with related aldehydes to demonstrate the methodology.

The aldehyde group of this compound reacts readily with hydrazine (B178648) and its derivatives (e.g., substituted hydrazines, hydrazides) to form hydrazones. nih.gov This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield a product containing the C=N-N moiety. nih.gov These reactions are typically carried out by heating the reactants in a suitable solvent such as ethanol (B145695) or acetic acid. nih.gov Hydrazone derivatives are significant as they serve as intermediates in further syntheses, such as the Wolff-Kishner reduction, and are a class of compounds investigated for various biological activities. nih.govnih.gov For example, reacting this compound with a dihydrazide, like adipic acid dihydrazide, would lead to the formation of a cross-linked hydrazone structure. nih.gov

Table 3: Synthesis of Hydrazone Derivatives

| Aldehyde/Ketone | Hydrazine/Hydrazide | Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Various aldehydes/ketones | Substituted hydrazines/hydrazides | Ethanol, methanol, acetic acid | Heating | Hydrazones | nih.gov |

| 5-HMF derivatives (DHMF, BHMF) | Adipic acid dihydrazide | Methanol/water | RT, air-dry | Hydrazone | nih.gov |

Note: This table illustrates the general reaction for forming hydrazones from related aldehydes.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, yielding 5-benzylfuran-2-carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various catalytic systems have been developed for the aerobic oxidation of furan-based aldehydes. Catalysts based on transition metals such as cobalt, manganese, cerium, or copper are effective for this purpose, often using molecular oxygen or air as the oxidant in a solvent like water or acetic acid. epo.orgresearchgate.net For instance, the oxidation of similar substrates like 5-(alkoxymethyl)furfural to the corresponding carboxylic acid has been achieved using Co(II)/Mn(II) salt catalysts. epo.org Similarly, copper/cerium oxide catalysts have been used for the selective oxidation of 5-(hydroxymethyl)furfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA), demonstrating that the aldehyde group can be oxidized while other functional groups remain intact. researchgate.net These methods provide a direct route to valuable carboxylic acid derivatives from furan aldehydes.

Table 4: Catalytic Oxidation of Furan Aldehydes

| Substrate | Catalyst System | Oxidant | Solvent | Main Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| 5-(Butoxymethyl)furfural (BMF) | Co(OAc)₂/Mn(OAc)₂/NaBr | O₂ | Acetic Acid | 5-(Butoxycarbonyl)furan-2-carboxylic acid | Substantially pure | epo.org |

| 5-(Hydroxymethyl)furfural (HMF) | Copper/Cerium oxides | O₂ | Water | 5-Formyl-2-furancarboxylic acid (FFCA) | 90% selectivity at 99% conversion | researchgate.net |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Mn₃Fe₇ mixed oxide | O₂ | Water | 5-Formyl-2-furancarboxylic acid (FFCA) | 37.7% yield at 83% conversion | plu.mx |

Note: This table shows oxidation reactions of related furan aldehydes to illustrate the transformation of the aldehyde group to a carboxylic acid.

Reduction Reactions to Alcohol Derivatives

The aldehyde group of this compound is susceptible to reduction, yielding the corresponding alcohol, (5-benzylfuran-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, converting the electron-withdrawing aldehyde into a hydroxymethyl group. acs.org The choice of reducing agent is crucial for achieving high selectivity and yield.

Commonly, metal hydride reagents are employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of converting aldehydes and ketones to alcohols. libretexts.org The reduction of this compound with NaBH₄ would proceed via the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to give the primary alcohol. libretexts.org For more robust reductions, Lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent. libretexts.org

Catalytic hydrogenation is another effective method. Palladium (Pd)-based catalysts, for instance, are known to be highly active for hydrogenation reactions. acs.org The process involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst. However, reaction conditions must be carefully controlled to prevent over-reduction or side reactions involving the furan or benzyl rings. For example, some conditions may lead to decarbonylation or hydrogenolysis. acs.org Transfer hydrogenation offers an alternative, using a hydrogen donor molecule like benzyl alcohol or ethanol in the presence of a suitable catalyst. acs.orgrsc.org

To prevent unwanted side reactions, such as rearrangement or intramolecular transesterification, quenching the intermediate benzyl alkoxide with a weak acid like acetic acid can be an effective strategy, particularly when using NaBH₄. nih.gov

Table 1: Selected Methods for the Reduction of Aldehydes to Alcohols

| Reducing Agent/System | Typical Substrate | Product | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary or Secondary Alcohols | Mild, selective reagent; compatible with many functional groups. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Primary or Secondary Alcohols | Powerful, non-selective reducing agent. libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Aldehydes, Alkenes, Alkynes | Alcohols, Alkanes | Widely used in industry; conditions can be tuned for selectivity. acs.org |

Reactions of the Furan Ring System

The furan ring in this compound is an aromatic system, but its aromaticity is weaker than that of benzene (B151609), making it susceptible to a unique set of reactions, including substitution, cycloaddition, and ring-opening.

Electrophilic Aromatic Substitution on the Furan Ring

Furan and its derivatives undergo electrophilic aromatic substitution reactions. In five-membered heterocyclic compounds like furan, substitution preferentially occurs at the C2 and C5 positions due to the superior stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. youtube.com In this compound, both the C2 (formyl) and C5 (benzyl) positions are already substituted.

The formyl group (-CHO) is an electron-withdrawing and deactivating group, while the benzyl group (-CH₂Ph) is a weakly activating group. Electrophilic attack would therefore be directed to the remaining open positions, C3 and C4. The carbocation intermediate formed by attack at the C3 position is generally more stable than that from attack at C4 in substituted furans. However, the strong deactivating effect of the adjacent C2-aldehyde group would significantly hinder substitution at the C3 position. Therefore, electrophilic substitution on this compound is generally difficult and may require harsh conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form 7-oxanorbornene derivatives. nih.govtudelft.nl This reaction is a powerful tool for constructing complex bicyclic systems. mdpi.com However, the reactivity of the furan diene is strongly influenced by its substituents. tudelft.nl

The presence of the electron-withdrawing formyl group at the C2 position reduces the electron density of the furan ring, making this compound an electron-poor diene. mdpi.comrsc.org Consequently, its direct Diels-Alder reaction with common dienophiles is often thermodynamically unfavorable and reversible. mdpi.comnih.gov To overcome this limitation, several strategies have been developed for related furfural compounds. One successful approach involves using an aqueous medium for the reaction. In water, the aldehyde group can be hydrated to form a geminal diol, which is less electron-withdrawing, thereby increasing the reactivity of the furan ring and providing an additional thermodynamic driving force for the cycloaddition. tudelft.nlrsc.org These reactions typically proceed with high stereoselectivity, favoring the exo or endo adduct depending on the specific reactants and conditions. nih.gov

Table 2: Factors Influencing Diels-Alder Reactions of Furan Derivatives

| Factor | Influence on Reactivity | Explanation |

|---|---|---|

| Substituents | Electron-donating groups increase reactivity; electron-withdrawing groups decrease it. | Affects the HOMO energy level of the furan diene. tudelft.nl |

| Dienophile | Electron-deficient dienophiles (e.g., maleimides) are required for electron-poor furans. nih.gov | A smaller HOMO(diene)-LUMO(dienophile) energy gap leads to faster reaction. mdpi.com |

| Solvent | Aqueous media can enhance the reactivity of formyl-substituted furans. | The aldehyde is hydrated to a less deactivating geminal diol. rsc.org |

Ring-Opening and Rearrangement Mechanisms

The furan ring, due to its lower resonance stabilization compared to benzene, can undergo ring-opening under various conditions. Acid-catalyzed ring-opening is a known decomposition pathway for furans. nih.gov For instance, under strongly acidic conditions, the furan ring can be hydrolyzed, leading to the formation of 1,4-dicarbonyl compounds.

Thermal decomposition of furfural has been shown to proceed via ring-opening isomerization to form an intermediate vinylketene derivative. researchgate.net This suggests that this compound could undergo similar transformations at high temperatures, potentially leading to a complex mixture of degradation products. The stability of the furan moiety is a critical consideration in designing synthetic routes that require harsh reaction conditions.

Transformations at the Benzyl Substituent

The benzyl group offers another site for chemical modification, specifically on its aromatic benzene ring.

Functionalization of the Aromatic Ring

The benzene ring of the benzyl substituent can undergo electrophilic aromatic substitution, a key reaction for introducing new functional groups. fiveable.me The substituent already present on the benzene ring is the furan-2-ylmethyl group (-CH₂-C₄H₃O). As an alkyl-type group, it acts as an activating substituent, increasing the rate of reaction compared to unsubstituted benzene. It directs incoming electrophiles to the ortho and para positions of the benzene ring.

Typical electrophilic aromatic substitution reactions that could be performed on the benzyl ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. fiveable.me

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can sometimes be complicated by rearrangements or competing reactions at other sites of the molecule. pharmdguru.com

The enhanced reactivity of the benzylic C-H bonds is also a notable feature, attributed to the stabilization of the resulting benzyl radical by the adjacent aromatic ring. wikipedia.org However, this section focuses specifically on transformations of the aromatic ring itself.

Reactions at the Benzylic Methylene Group

The benzylic methylene group in this compound is a key site of reactivity, primarily due to the stabilization of reaction intermediates by both the adjacent phenyl ring and the furan ring system. This unique structural feature allows for a variety of chemical transformations, with oxidation being one of the most significant.

Oxidation to Ketones:

The most prominent reaction at the benzylic methylene group is its oxidation to a carbonyl group, yielding 5-(benzoyl)-2-furaldehyde. This transformation is a fundamental process in organic synthesis as it converts relatively simple alkylarenes into valuable keto-aldehydes, which are versatile intermediates for the synthesis of more complex molecules. nih.gov A range of oxidizing agents and catalytic systems can be employed for this purpose.

Commonly used strong oxidizing agents for benzylic oxidation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). masterorganicchemistry.com These reagents are capable of oxidizing the benzylic C-H bonds to form a C-O bond. masterorganicchemistry.com While effective, these methods often require harsh conditions and can sometimes lead to over-oxidation or degradation of the furan ring, which is sensitive to strong acids and oxidants.

More selective and milder methods have been developed, often employing metal catalysts. For instance, systems based on transition metals like copper, cobalt, chromium, and manganese in combination with oxidants such as tert-butyl hydroperoxide (TBHP) have been studied for benzylic oxidations. nih.gov Metal-free aerobic oxidation conditions, utilizing oxygen and a strong guanidine (B92328) base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also been reported for the selective oxidation of active methylene compounds to ketones. nih.gov

Another approach involves biocatalysis. Enzymes such as (5-hydroxymethyl)furfural oxidase (HMFO) have been investigated for the biooxidation of benzylic alcohols to the corresponding aldehydes or carboxylic acids. researchgate.net While this is a related transformation, the direct enzymatic oxidation of the methylene group in this compound to a ketone presents a potential area for further research.

The general transformation can be summarized as follows:

This compound + [O] → 5-(Benzoyl)-2-furaldehyde

A summary of representative catalytic systems used for the oxidation of benzylic C-H bonds is presented in the table below. While not all of these have been explicitly tested on this compound, they represent the state-of-the-art for this type of transformation.

| Catalyst/Reagent | Oxidant | Key Features | Reference |

|---|---|---|---|

| CuCl₂·2H₂O/BQC | aq. 70% TBHP | Metal-catalyzed oxidation with good to excellent yields for various alkylarenes. | nih.gov |

| TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | O₂ | Metal-free aerobic oxidation for active methylene compounds. | nih.gov |

| KMnO₄ or H₂CrO₄ | - | Strong, classical oxidizing agents. | masterorganicchemistry.com |

| (5-Hydroxymethyl)furfural oxidase (HMFO) | O₂ | Biocatalytic oxidation of benzylic alcohols. | researchgate.net |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The focus of mechanistic studies often revolves around the elucidation of transient intermediates and the kinetics of the key steps in the transformation.

Elucidation of Reaction Intermediates

The reactivity of the benzylic methylene group in this compound is largely governed by the stability of the intermediates formed upon C-H bond cleavage. The primary intermediate in many reactions, particularly oxidations, is a benzylic radical.

Benzylic Radical Formation: The initial step in many benzylic oxidations is the abstraction of a hydrogen atom from the methylene group to form a benzylic radical. masterorganicchemistry.com This radical is significantly stabilized by resonance, with the unpaired electron being delocalized over the adjacent phenyl ring. The furan ring can also participate in stabilizing this radical intermediate. The resonance stabilization lowers the bond dissociation energy of the benzylic C-H bond, making it more susceptible to cleavage.

Once formed, this benzylic radical can undergo several subsequent reactions. In the presence of an oxidant, it can be further oxidized to a benzylic carbocation. This cation is also stabilized by resonance with the phenyl ring. The carbocation can then be trapped by a nucleophile, such as water or an alcohol, to form a benzylic alcohol, which can be further oxidized to the ketone. nih.gov

In aerobic oxidation, the benzylic radical can react with molecular oxygen to form a benzylperoxy radical. This peroxy radical is a key intermediate that can then participate in a series of steps, including hydrogen abstraction from another substrate molecule or decomposition to form the final ketone product. In some proposed mechanisms, a peroxide intermediate is formed, and its subsequent decomposition is facilitated by a base to yield the ketone. nih.gov

A plausible reaction pathway for the metal-free aerobic oxidation of this compound is depicted below, based on analogous systems:

Initiation: Formation of an initial radical species.

Propagation:

Abstraction of a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical.

Reaction of the benzylic radical with O₂ to form a benzylperoxy radical.

The benzylperoxy radical abstracts a hydrogen from another molecule of this compound to form a hydroperoxide and another benzylic radical.

Decomposition of Hydroperoxide: The hydroperoxide intermediate decomposes, often with the help of a catalyst or base, to form the final product, 5-(benzoyl)-2-furaldehyde, and water.

Kinetic Studies of Key Transformation Steps

Detailed kinetic studies specifically for the reactions at the benzylic methylene group of this compound are not extensively reported in the literature. However, kinetic data from related systems can provide valuable insights into the expected reaction rates and dependencies on various parameters.

For instance, kinetic studies on the oxidation of toluene, a simpler benzylic system, have been performed to develop kinetic models. These studies often involve monitoring the concentrations of reactants, intermediates (like benzyl alcohol and benzaldehyde), and products over time to determine rate constants and reaction orders. utwente.nl

In the context of furan derivatives, kinetic studies have been conducted on the reactions of furaldehydes with atmospheric oxidants like chlorine atoms. For example, the rate coefficient for the reaction of chlorine with 5-methyl-2-furaldehyde was determined to be (4 ± 0.5) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net While this reaction involves the furan ring and the aldehyde group rather than the benzylic position, it highlights the high reactivity of furan compounds.

The kinetics of the oxidation of the benzylic methylene group in this compound would be expected to depend on several factors:

Concentration of the substrate: The rate of reaction is generally expected to be dependent on the concentration of this compound.

Concentration of the oxidant: The nature and concentration of the oxidizing agent will significantly influence the reaction rate.

Catalyst loading: In catalytic systems, the amount of catalyst will be a critical parameter affecting the kinetics.

Temperature: As with most chemical reactions, the rate of benzylic oxidation is expected to increase with temperature.

A hypothetical kinetic study for the oxidation of this compound would involve systematically varying these parameters and measuring the initial rate of formation of 5-(benzoyl)-2-furaldehyde. The data obtained would allow for the determination of the rate law and the activation energy of the reaction, providing a quantitative understanding of the reaction dynamics.

The table below summarizes kinetic data for related compounds, which can serve as a reference for estimating the reactivity of this compound.

| Compound | Reaction | Rate Coefficient (k) | Conditions | Reference |

|---|---|---|---|---|

| 5-Methyl-2-furaldehyde | Reaction with Cl atoms | (4 ± 0.5) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 ± 2 K, 1 atm | researchgate.net |

| Toluene | Oxidation | Complex kinetics, model dependent | Varies (e.g., semibatch reactor) | utwente.nl |

Further research is needed to establish specific kinetic parameters for the advanced transformations of this compound.

Derivatives and Analogues of 5 Benzyl 2 Furaldehyde

Synthesis of Substituted 5-Benzyl-2-furaldehyde Analogues

The generation of analogues of this compound, particularly 5-aryl-2-furaldehydes, is predominantly achieved through modern cross-coupling reactions and classical arylation methods. These strategies typically utilize a common precursor, such as 5-bromo-2-furaldehyde (B32451), and couple it with various aryl partners.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are a cornerstone for synthesizing 5-aryl-2-furaldehyde derivatives, offering mild conditions and high efficiency. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. The reaction of 5-bromo-2-furaldehyde with phenylboronic acid, catalyzed by a palladium complex, yields 5-phenyl-2-furaldehyde (B76939), a close analogue of this compound. researchgate.net Different palladium catalysts and reaction conditions have been explored to optimize yield. For instance, using a membrane-installed microchannel device for the Suzuki-Miyaura coupling has been reported to achieve a near-quantitative yield (99%). researchgate.net

Other palladium-catalyzed methods include the Stille coupling, which uses organotin reagents, and reactions involving organozinc compounds. nih.govresearchgate.net The reaction between 5-bromo-2-furaldehyde and phenyltributyltin in the presence of a palladium catalyst is one such route. researchgate.net Similarly, coupling with organozinc reagents in the presence of catalysts like Pd(dppf)Cl₂ has proven effective. researchgate.net

Meerwein Arylation: Another significant method for synthesizing 5-aryl-2-furaldehydes is the Meerwein arylation. This reaction involves the arylation of an activated alkene—in this case, the furan (B31954) ring of furfural (B47365)—using an aryl diazonium salt. researchgate.netbohrium.com Substituted anilines are converted into their corresponding diazonium salts, which then react with furfural in the presence of a copper catalyst (e.g., CuCl₂) to introduce the aryl group at the 5-position of the furan ring. bohrium.com This method allows for the synthesis of a wide range of 5-(substituted phenyl)-2-furaldehydes. researchgate.net

Table 1: Synthesis of 5-Phenyl-2-furaldehyde (Analogue) via Palladium-Catalyzed Reactions

Formation of Polyfunctionalized Heterocyclic Compounds

This compound and its analogues are excellent starting materials for constructing a variety of polyfunctionalized heterocyclic compounds, owing to the reactivity of the aldehyde functional group. researchgate.net

Biginelli Reaction: A key transformation is the Biginelli reaction, a one-pot multicomponent cyclocondensation that produces dihydropyrimidinones. bohrium.comosi.lv In this reaction, a 5-aryl-2-furaldehyde is reacted with a β-dicarbonyl compound, such as ethyl acetoacetate, and urea (B33335) or thiourea (B124793). bohrium.com The reaction is typically catalyzed by a Lewis acid, with iron(III) chloride hexahydrate (FeCl₃·6H₂O) being an effective catalyst, yielding ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates. bohrium.comosi.lv This approach provides a direct route to highly substituted pyrimidine (B1678525) derivatives, which are significant scaffolds in medicinal chemistry. bohrium.com While reactions with urea proceed efficiently, those involving thiourea can sometimes be complicated by resinification. bohrium.com

Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds like methyl cyanoacetate (B8463686) or ethyl cyanoacetate under Knoevenagel conditions yields acrylate (B77674) derivatives. researchgate.net For example, 5-phenyl-2-furaldehyde reacts with ethyl cyanoacetate in the presence of a catalytic amount of sodium ethoxide to produce ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate. researchgate.net

Formation of Hydrazones: Condensation with hydrazides or thiosemicarbazide (B42300) leads to the formation of furfurylidene hydrazones and thiosemicarbazones. chempap.org For instance, 5-(nitrophenyl)-2-furaldehydes react with thiosemicarbazide in ethanol (B145695) to give the corresponding 5-(nitrophenyl)-2-furfurylidene thiosemicarbazones in high yields. chempap.org These reactions are often complete within a few hours at room temperature. chempap.org

Formation of Thiazolidinones: More complex heterocyclic systems can also be formed. The reaction of 5-phenyl-2-furaldehyde can lead to derivatives like 5-ph-2-furaldehyde (5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone, showcasing its utility in creating multi-ring structures. sigmaaldrich.com

Table 2: Biginelli Reaction of 5-Aryl-2-furaldehydes to Form Tetrahydropyrimidinones

Development of Complex Organic Scaffolds from this compound Precursors

The bifunctional nature of furan-based aldehydes like this compound makes them ideal building blocks, or synthons, for the development of larger, complex organic scaffolds, including polymers and macrocycles. rsc.org These furanic compounds are recognized as key bio-based platform molecules that can bridge biomass resources with high-value chemical products. researchgate.net

The aldehyde functionality is particularly useful for polymerization reactions. For example, related furanic aldehydes such as 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-diformylfuran are used to synthesize poly(silylether)s (PSEs). researchgate.net This polymerization involves the hydrosilylation of the carbonyl groups, catalyzed by an air-stable manganese salen complex. researchgate.net This demonstrates a pathway where the aldehyde group on the furan ring can be leveraged to create polymer chains, suggesting that this compound could be a precursor for novel PSEs with benzyl (B1604629) side groups, potentially imparting unique thermal or mechanical properties.

Furthermore, furan dialdehydes like 5,5'-[oxybis(methylene)]bis-2-furaldehyde (OBMF) are known precursors for imine-based polymers. rsc.org These materials can exhibit high thermal stability and good electrical conductivity. rsc.org The synthetic strategies used for these polymers often involve condensation reactions that capitalize on the aldehyde groups. This highlights the potential of using this compound in step-growth polymerization to create complex, functional materials. The furan ring provides rigidity and aromaticity to the polymer backbone, while the benzyl group can be used to tune properties such as solubility and processability. The versatility of the furan scaffold allows for its transformation into a variety of valuable derivatives through oxidation, reduction, and condensation, making it a central component in the design of new organic scaffolds. researchgate.net

Spectroscopic and Theoretical Characterization Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic compounds. For 5-Benzyl-2-furaldehyde, a composite of these methods provides a comprehensive characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the furan (B31954) ring, the benzyl (B1604629) group, and the aldehyde function. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9.6 ppm. researchgate.net The protons on the furan ring would likely resonate in the aromatic region, with the proton at the C3 position appearing as a doublet coupled to the C4 proton, and the C4 proton as a doublet coupled to the C3 proton. The benzylic methylene (B1212753) protons are expected to produce a singlet around δ 4.0 ppm. The protons of the phenyl ring will exhibit multiplets in the aromatic region, typically between δ 7.2 and 7.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 175-185 ppm. The carbons of the furan ring would appear in the aromatic region, with the carbon attached to the aldehyde group (C2) and the carbon bearing the benzyl group (C5) being the most deshielded. The benzylic carbon is anticipated around δ 30-40 ppm, while the carbons of the phenyl ring will show signals in the δ 125-140 ppm range.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CHO | ~9.6 (s) | ~178 |

| Furan H-3 | ~7.2 (d) | ~122 |

| Furan H-4 | ~6.5 (d) | ~110 |

| Benzyl CH₂ | ~4.0 (s) | ~35 |

| Phenyl H | 7.2-7.4 (m) | ~127-138 |

| Furan C-2 | - | ~153 |

| Furan C-5 | - | ~158 |

| Phenyl C-ipso | - | ~138 |

| Phenyl C-ortho | - | ~129 |

| Phenyl C-meta | - | ~128 |

| Phenyl C-para | - | ~127 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions. s = singlet, d = doublet, m = multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. udel.eduvscht.czlibretexts.orglibretexts.orgdocbrown.info

Key expected vibrational frequencies include:

C-H stretching (aromatic and furan): Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz

C-H stretching (aliphatic): Absorption due to the benzylic C-H bonds would appear just below 3000 cm⁻¹.

C=O stretching (aldehyde): A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde is anticipated in the region of 1700-1685 cm⁻¹. libretexts.orgdocbrown.info The conjugation with the furan ring slightly lowers the frequency compared to a saturated aldehyde. libretexts.org

C=C stretching (aromatic and furan): Medium to weak absorption bands are expected in the 1600-1450 cm⁻¹ range, corresponding to the carbon-carbon double bonds within the furan and benzene (B151609) rings. vscht.cz

C-O-C stretching (furan): A characteristic band for the furan ether linkage is expected around 1250-1020 cm⁻¹.

Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O stretch | 1700-1685 | Strong |

| Aldehyde | C-H stretch | 2850-2750 | Weak (often two bands) |

| Aromatic/Furan | C-H stretch | 3100-3000 | Weak to Medium |

| Aromatic/Furan | C=C stretch | 1600-1450 | Medium to Weak |

| Furan | C-O-C stretch | 1250-1020 | Medium |

| Benzyl | C-H stretch | ~2920 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the π → π* and n → π* transitions of its conjugated system, which includes the furan ring, the aldehyde group, and the benzyl moiety.

The spectrum of furfural (B47365) exhibits a strong π → π* absorption peak around 278 nm. researchgate.net The presence of the benzyl group attached to the furan ring is likely to cause a bathochromic (red) shift in this absorption maximum due to the extended conjugation. The electronic absorption of benzaldehyde (B42025) also shows a tail extending into the visible region, which can be influenced by the solvent. researchgate.net Therefore, this compound is predicted to have a major absorption band in the UV region, likely above 280 nm. A weaker n → π* transition of the carbonyl group is also expected at a longer wavelength. The absorption spectrum is influenced by the solvent polarity. shimadzu.com

Mass spectrometry (MS) is a technique that provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the stability of the resulting fragments. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (M-29). libretexts.orgmiamioh.edu Given the presence of the benzyl group, a prominent peak corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is highly probable, resulting from the cleavage of the bond between the furan ring and the benzylic carbon. Other fragmentations could involve the furan ring itself.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 186 | [C₁₂H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 185 | [C₁₂H₉O₂]⁺ | Loss of H radical (M-1) |

| 157 | [C₁₁H₉O]⁺ | Loss of CHO radical (M-29) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Note: These are predicted fragments based on common fragmentation patterns.

Quantum Chemical Calculations and Computational Modeling

Theoretical calculations, particularly those based on quantum mechanics, are increasingly used to complement experimental data and to provide deeper insights into the electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. core.ac.uk It has been successfully applied to study the structures and properties of various organic molecules, including those with similar functionalities to this compound. researchgate.netnih.govnih.gov

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To predict bond lengths, bond angles, and dihedral angles in the ground state.

Calculate the vibrational frequencies: The results can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Determine electronic properties: This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. For a related compound, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. nih.gov A similar range would be expected for this compound.

Predict NMR chemical shifts: Theoretical calculations can assist in the assignment of experimental NMR spectra.

These computational studies provide a theoretical framework for understanding the spectroscopic data and the intrinsic properties of this compound.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to predict the chemical reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or deficient in electrons. researchgate.netresearchgate.net This mapping is invaluable for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attacks. nih.govnih.gov

For this compound, the MESP analysis would highlight specific reactive zones. The color-coded map generated by this analysis typically uses red to indicate regions of negative electrostatic potential (electron-rich) and blue for areas of positive electrostatic potential (electron-poor), with green representing neutral potential. nih.gov

Table 1: Predicted MESP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Carbonyl Oxygen | Strongly Negative (Red) | Site for Electrophilic Attack, Hydrogen Bond Acceptor |

| Furan Ring Oxygen | Negative (Yellow/Orange) | Site for Electrophilic Attack, Hydrogen Bond Acceptor |

| Aldehyde Hydrogen | Positive (Blue) | Site for Nucleophilic Attack |

| Phenyl Ring | Varied (Green to Light Blue) | Susceptible to Electrophilic Aromatic Substitution |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.deq-chem.com This method allows for the quantitative analysis of electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. wisc.edu

In this compound, NBO analysis would elucidate the nature of the covalent bonds and the distribution of electron density. The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. nih.govresearchgate.net

Key interactions expected in this compound include:

Intramolecular Hyperconjugation: Delocalization of electron density from the lone pair orbitals (n) of the oxygen atoms to the antibonding orbitals (π*) of the C=C and C=O bonds within the furan and aldehyde moieties.

σ-σ Interactions:* Delocalization from sigma (σ) bonding orbitals to sigma antibonding (σ*) orbitals, which contributes to the stability of the molecular framework.

The NBO analysis also provides natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods. q-chem.com The hybridization of the atomic orbitals involved in bonding can also be determined, revealing details like the sp-composition of hybrids. uni-muenchen.dewisc.edu

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Predicted Significance |

|---|---|---|---|

| LP (O) of Carbonyl | π* (C=C) of Furan Ring | n → π* | High |

| LP (O) of Furan Ring | π* (C=C) of Furan Ring | n → π* | High |

| π (C=C) of Phenyl Ring | π* (C=C) of Furan Ring | π → π* | Moderate (Conjugation) |

| π (C=C) of Furan Ring | π* (C=O) of Aldehyde | π → π* | Moderate (Conjugation) |

Conformational Analysis and Torsional Splittings

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the benzylic carbon to the furan ring. Theoretical and experimental studies on analogous molecules, such as 5-benzylimidazolidin-4-one derivatives, provide significant insight into the likely conformations. ethz.ch

The rotation of the benzyl group relative to the furaldehyde moiety gives rise to several possible staggered and eclipsed conformers. Studies on similar structures suggest that three staggered conformations are typically considered, but unfavorable steric interactions can lead to the adoption of an eclipsed or near-eclipsed conformation as an "escape" geometry. ethz.ch For 5-benzylimidazolidin-4-one, conformations where the phenyl ring is positioned above the heterocyclic ring (Conformation A) or above the iminium plane (Conformation B) were identified. ethz.ch A similar analysis for this compound would involve the phenyl ring being positioned over the furan ring or away from it.

Quantum chemical calculations on related compounds have shown that the energy differences between these conformers can be very small (less than 2 kcal/mol), which suggests that the benzyl group may be more or less freely rotating at ambient temperatures. ethz.ch Supersonic molecular jet laser spectroscopy on benzyl alcohol has also indicated a single stable conformation in the gas phase, though free rotation models have also been proposed. colostate.edu

Torsional splitting, a phenomenon observed in high-resolution spectroscopy, arises from quantum tunneling between equivalent potential energy minima on the torsional potential energy surface. For molecules with internal rotors like the benzyl group, this splitting provides detailed information about the barrier to internal rotation. rsc.org For this compound, the primary torsion involves the Ph-CH₂ bond. The calculation of the two-dimensional potential energy surface and subsequent solution of the nuclear Schrödinger equation would be required to predict the torsional energy levels and the resulting splittings. rsc.org

Table 3: Plausible Conformations of this compound

| Conformer | Description of Phenyl Ring Position | Expected Relative Stability |

|---|---|---|

| Conformer A | Staggered, positioned over the furan ring | Potentially the most stable due to stabilizing interactions (e.g., CH-π) |

| Conformer B | Staggered, pointing away from the furan ring | Likely close in energy to Conformer A |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-benzylimidazolidin-4-one |

| Benzyl alcohol |

Catalytic Applications in Organic Synthesis

Role of 5-Benzyl-2-furaldehyde as a Substrate in Catalyzed Reactions

This compound serves as a key starting material, or substrate, in various catalyzed reactions. Its structure, featuring an electron-rich furan (B31954) ring, a reactive aldehyde group, and a benzyl (B1604629) substituent at the 5-position, allows for selective chemical transformations. The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions, while the furan ring, particularly the C-H bond at the 5-position (if unsubstituted) or the carbon-halogen bond (in halo-substituted precursors), is amenable to cross-coupling reactions.

For instance, the aldehyde group readily participates in condensation reactions. A notable example is the condensation of 5-phenyl-2-furaldehyde (B76939), a closely related analogue, with pentan-2,4-dione, demonstrating the reactivity of the formyl group in forming new carbon-carbon bonds. researchgate.net This type of reactivity is fundamental to building more complex molecules from the furaldehyde scaffold. The benzyl group at the 5-position influences the electronic properties of the furan ring and provides steric bulk, which can affect the regioselectivity and stereoselectivity of catalytic reactions.

Organocatalysis in Furaldehyde Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative that is often considered more environmentally benign. nih.gov For furaldehydes, organocatalysis has been particularly impactful in transformations involving the aldehyde group.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, especially those involving aldehydes. researchgate.netresearchgate.net A key concept in NHC catalysis is "umpolung," or polarity inversion, where the normally electrophilic carbonyl carbon of an aldehyde is converted into a nucleophilic species. nih.govrsc.org

This process begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, forming a zwitterionic adduct. nih.gov Subsequent proton transfer generates a key nucleophilic species known as the Breslow intermediate. nih.govacs.org This intermediate is an acyl anion equivalent that can react with various electrophiles.

A classic application of NHC catalysis with furaldehydes is the benzoin (B196080) condensation, a coupling reaction between two aldehydes. nih.gov Research has shown that NHCs derived from thiazolium or triazolium salts can effectively catalyze the self-condensation of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to yield their corresponding furoins. nih.govresearchgate.net For example, using a thiazolium bromide catalyst in the presence of a base, furfural can be converted to furoin (B1674284) in high yield. nih.gov Similarly, NHC-catalyzed cross-benzoin reactions between furfural and other aldehydes, such as α-amino aldehydes, have been studied, demonstrating the broad applicability of this method. nsf.gov These reactions highlight the potential for this compound to undergo similar NHC-catalyzed homo- or cross-coupling reactions to create C-C bonds and generate valuable polyfunctional molecules.

Furthermore, oxidative NHC catalysis expands the scope of these reactions. In the presence of an external oxidant, the Breslow intermediate can be oxidized to an acyl azolium intermediate. nih.gov This highly electrophilic species can then react with nucleophiles, such as alcohols, to form esters. This oxidative esterification has been demonstrated for various aldehydes, and the development of new NHC catalysts and co-catalysts like benzoic acid has enabled the efficient conversion of even sterically demanding aldehydes at very low catalyst loadings. nih.gov

| Furaldehyde Substrate | Reaction Type | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Furfural (FF) | Benzoin Condensation | Thiazolium Bromide / Et3N | Furoin | Achieved 90% yield of furoin. | nih.gov |

| 5-Hydroxymethylfurfural (HMF) | Benzoin Condensation | 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]OAc) | 5,5'-dihydroxymethyl furoin (DHMF) | High conversion and selectivity for the C12 product. | nih.gov |

| Furfural | Cross-Benzoin Reaction | Triazolium-based NHC | Cross-benzoin product with α-amino aldehydes | Diastereoselectivity is controlled by kinetic vs. thermodynamic factors depending on the substrate. | nsf.gov |

| Various Aldehydes | Oxidative Esterification | Triazolium salt / Benzoic Acid / Oxidant | Esters | Benzoic acid as a co-catalyst boosts activity, allowing for very low catalyst loadings (down to 0.005 mol%). | nih.gov |

Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to construct carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, various metals, particularly palladium, have proven indispensable.

Palladium (Pd) catalysts are renowned for their versatility in cross-coupling reactions, which form a C-C bond between two fragments. youtube.comyoutube.com These reactions are crucial for the synthesis of 5-aryl-2-furaldehydes, including the phenyl analogue of this compound.

One of the most common methods is the Suzuki-Miyaura coupling, which typically involves the reaction of an aryl halide with an arylboronic acid. For example, 5-phenyl-2-furaldehyde can be synthesized in high yield via the Suzuki-Miyaura reaction of 5-bromo-2-furaldehyde (B32451) with phenylboronic acid, catalyzed by a palladium complex. researchgate.net Another approach involves a one-pot procedure starting from furaldehyde diethyl acetal (B89532), which undergoes deprotonation, transmetalation to a triorganozincate, and subsequent Pd-mediated cross-coupling with an aryl halide. acs.org

Direct C-H arylation offers a more atom-economical alternative, avoiding the pre-functionalization required for traditional cross-coupling. researchgate.net Efficient methods have been developed for the regioselective direct arylation of 2-furaldehyde at the C5-position using functionalized aryl halides and a palladium catalyst. researchgate.net Similarly, palladium can catalyze the dehydrogenative coupling of furans with styrenes, leading to Heck-type products with high regio- and stereoselectivity. nih.gov These C-H activation strategies are highly relevant for the functionalization of furan rings and can be applied to substrates like this compound, potentially at other positions on the furan or benzyl rings.

| Reaction Type | Substrates | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde + Phenylboronic acid | Palladium(II) acetate | 5-Phenyl-2-furaldehyde | High-yield synthesis of a 5-aryl-2-furaldehyde. | researchgate.net |

| Cross-Coupling | Furaldehyde diethyl acetal + Haloaromatics | Pd catalyst / Triorganozincate | 5-Aryl-2-furaldehydes | One-pot, four-step procedure. | acs.org |

| Direct C-H Arylation | 2-Furaldehyde + Aryl halides | Palladium(II) chloride | 5-Aryl-2-formylfurans | Regioselective functionalization of the furan C5-H bond. | researchgate.net |

| Dehydrogenative Coupling (Heck-type) | Furans + Styrenes | Palladium(II) catalyst | trans-Olefins | Highly regio- and stereoselective C-H functionalization. | nih.gov |

Beyond palladium, a range of other transition metals catalyze important transformations of furaldehydes.

Copper (Cu): Copper catalysts are effective for both oxidation and reduction reactions. Copper(I) oxide (CuO) can catalyze the oxidation of furfural to furoic acid using molecular oxygen. nih.gov Conversely, supported copper catalysts are used for the selective transfer hydrogenation of the aldehyde group in furfural and HMF to the corresponding furfuryl alcohols with high conversion and selectivity. rsc.org Copper is also used in combination with other metals, such as gold, to achieve specific catalytic outcomes. nih.govnih.gov

Cobalt (Co): Cobalt catalysts are primarily used for hydrogenation and C-H functionalization reactions. Supported cobalt nanoparticles have been shown to be effective for the selective hydrogenation of furfural to furfuryl alcohol. researchgate.net Cobalt-hydride catalysis enables divergent C-H functionalization pathways for furfural derivatives; depending on whether the aldehyde is free or protected as an imine, selective C-H alkenylation can be achieved at either the C2 or C5 position of the furan ring. chemrxiv.org

Gold (Au): Gold catalysis has gained prominence for its ability to activate alkynes, allenes, and alkenes under mild conditions. sigmaaldrich.comnumberanalytics.com Gold(I) catalysts can facilitate complex cascade reactions, such as the reaction of furan-ynes with N-oxides to produce dihydropyridinones and pyranones. acs.org In combination with copper, gold catalysts can promote the one-pot synthesis of substituted furans from propargyl alcohols and alkynes. nih.gov

Platinum (Pt) and Manganese (Mn): Platinum is a highly active metal for hydrogenation reactions, often used to reduce the carbonyl group in furaldehydes. researchgate.net Manganese, typically in the form of manganese dioxide (MnO₂), is often employed as a stoichiometric oxidant in catalytic cycles, for instance, in the oxidative NHC-catalyzed esterification of aldehydes. nih.gov

Photocatalytic Reactions Involving Furaldehydes

Photocatalysis uses light to drive chemical reactions, often providing access to unique reaction pathways that are inaccessible through thermal methods. researchgate.net Furan derivatives are interesting substrates for photocatalytic transformations due to their aromaticity and electronic properties. mdpi.com

One significant development is the photocatalytic conversion of furans into other heterocyclic systems. consensus.appnih.gov A recently developed method allows for the direct, single-step conversion of a furan into its corresponding pyrrole (B145914) analog by swapping the ring's oxygen atom with a nitrogen atom from a primary amine. This redox-neutral atom exchange is initiated by single-electron transfer under photoredox catalysis at room temperature. consensus.appnih.gov This strategy is compatible with a wide range of furan derivatives and could be applied to complex molecules derived from this compound.

Photocatalysis can also be merged with other catalytic modes. For example, combining photoredox catalysis with NHC catalysis enables the direct acylation of benzylic C-H bonds, where a benzyl radical couples with a ketyl radical derived from an acyl azolium intermediate. researchgate.net Another innovative approach involves the photocatalytic dehydroformylation of benzyl alcohols to arenes, a process that proceeds through a cooperative hydrogen atom transfer (HAT) and cobalt catalysis system, generating acyl radicals as key intermediates. uni-regensburg.de The photochemical behavior of the furan ring itself can be complex, with direct irradiation potentially leading to isomerization products via intermediates like Dewar furan. netsci-journal.com These diverse photocatalytic methods open new avenues for the functionalization and transformation of furaldehyde-based structures under mild conditions.

Applications in Advanced Materials Science

Utilization of 5-Benzyl-2-furaldehyde Derivatives as Monomers for Bio-based Polymers

The drive to establish a bio-based materials economy has spurred research into furan (B31954) derivatives as key raw materials for advanced polymers. oulu.fi Compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) are foundational molecules that can be converted into a variety of monomers suitable for polymerization. rsc.org Through chemical modification, the aldehyde and furan ring of this compound can be functionalized to produce difunctional monomers necessary for step-growth polymerization, mirroring the strategies used for other furanics. rsc.org For instance, the aldehyde group could be oxidized to a carboxylic acid and the benzyl (B1604629) group could undergo functionalization, or the furan ring could be hydrogenated and opened to create linear chains, thus creating monomers for polyesters, polyamides, or polyurethanes.

The synthesis of polyesters from furan-based monomers is a well-established field, with poly(ethylene 2,5-furandicarboxylate) (PEF), derived from HMF, being a prime example. researchgate.net The general approach involves the polycondensation of a furan-based diacid or diester with a diol. While direct polymerization studies of this compound are not widely reported, its derivatives could serve as monomers. For example, oxidation of the aldehyde to a carboxylic acid and functionalization of the benzyl group to carry a hydroxyl or second carboxylic acid group would yield an AB-type or AA-type monomer, respectively.

These monomers could be copolymerized with other bio-based or conventional monomers to tailor the properties of the resulting copolyesters. Research on other furanic monomers has shown that copolymerization can effectively modify thermal properties, barrier performance, and mechanical characteristics. For instance, copolyesters synthesized from 2,5-furandicarboxylic acid (FDCA) and various diols exhibit a wide range of properties based on the comonomer structure. acs.org It is conceivable that incorporating a benzyl-functionalized furan monomer could enhance properties like thermal stability or hydrophobicity due to the bulky, aromatic side group.

Table 1: Thermal Properties of Polyesters Based on Furan Derivatives This table presents data for polymers derived from the common furan-based monomer 2,5-bis(hydroxymethyl)furan (BHMF) to illustrate the properties achievable with furan-based polyesters.

| Comonomer (Diacid) | Polymerization Method | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Degradation Temp. (Td, °C) |

| Succinic Acid | Enzymatic | 13,000 | 25 | 321 |

| Adipic Acid | Enzymatic | 17,000 | 10 | 338 |

| Sebacic Acid | Enzymatic | 21,000 | -5 | 355 |

| 2,5-Furandicarboxylic Acid | Interfacial | Low | Not Reported | 205 (onset) |

Data sourced from studies on BHMF-based polyesters. acs.org

Furfural, the parent compound of the furan aldehyde family, is extensively used in the production of resins, particularly phenol-furfural resins. researchgate.net These resins are considered greener alternatives to phenol-formaldehyde resins, eliminating the use of carcinogenic formaldehyde. The aldehyde group of furfural reacts with phenol (B47542) under acidic or basic conditions to form a cross-linked thermosetting polymer network.

Given its structural similarity, this compound could potentially replace or be co-reacted with furfural in these resin systems. The presence of the benzyl group might influence the curing process and the final properties of the resin. It could increase the flexibility or impact strength of the resulting material compared to the more rigid structure formed by furfural alone. These bio-based resins can be used as matrices for composite materials, combined with natural fibers (e.g., flax, sisal) or mineral fillers (e.g., montmorillonite (B579905) clay) to produce "green composites" for various applications. researchgate.netescholarship.org For example, studies on 1,3,5-trihydroxybenzene and 2-furaldehyde have shown their utility in creating plasticizing additives for cement compositions, highlighting the diverse applications of furan-aldehyde condensation products. mdpi.com

Integration into Fine Chemical Synthesis as a Building Block

The aldehyde group is one of the most versatile functional groups in organic chemistry, making aldehyde-containing compounds like this compound valuable building blocks for the synthesis of more complex molecules and fine chemicals. researchgate.net Research on the closely related 5-phenyl-2-furaldehyde (B76939) demonstrates a wide range of chemical reactions that these compounds can undergo. researchgate.net

These reactions include:

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds in Knoevenagel or Claisen-Schmidt condensations to form new carbon-carbon bonds and produce derivatives like substituted acrylates or chalcones.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into an alkene.

Cycloaddition Reactions: The furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. nih.gov

Synthesis of Heterocycles: The aldehyde can be a key starting material for building various heterocyclic rings (e.g., pyrimidines, pyridines, thiazoles) which are common scaffolds in pharmaceuticals and agrochemicals.

A review of 5-phenyl-2-furaldehyde highlights its use as a precursor for a variety of furfurylidene derivatives and polyfunctionalized heterocyclic compounds. researchgate.net These transformations underscore the potential of this compound as a versatile synthon for creating a diverse array of specialty chemicals.

Table 2: Examples of Reactions with the Analogous 5-Phenyl-2-furaldehyde This table shows synthetic transformations reported for 5-phenyl-2-furaldehyde, which are expected to be applicable to this compound due to the shared aldehyde-furan core.

| Reactant(s) | Reaction Type | Product Type | Yield (%) |

| Methyl Cyanoacetate (B8463686) | Knoevenagel Condensation | Methyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | 92% |

| Ethyl Cyanoacetate | Knoevenagel Condensation | Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | 72% |

| Cyanoselenoacetamide | Condensation | 2-cyano-3-(5-phenyl-2-furyl)prop-2-eneselenoamide | 83% |

| Phenylboronic Acid | Suzuki-Miyaura Coupling (on 5-bromo precursor) | 5-Phenyl-2-furaldehyde | 99% |

Data sourced from Hassan et al. (2022) researchgate.net

Future Research Directions and Sustainability Considerations

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for 5-substituted-2-furaldehydes, including 5-Benzyl-2-furaldehyde, often rely on established methods such as palladium-catalyzed cross-coupling reactions. For instance, the coupling of organozinc halides with 5-bromo-2-furaldehyde (B32451) is a known route. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions between aryl boronic acids and 5-bromofuran-2-carbaldehyde have been employed. nih.gov Other reported methods include the Vilsmeier-Haack reaction on 2-phenylfuran (B99556) and photochemical reactions of 5-iodofuran-2-carbaldehyde in benzene (B151609). researchgate.net

While effective, these methods present opportunities for improvement. Future research should prioritize the development of novel synthetic pathways that offer:

Higher Efficiency: Increasing reaction yields beyond the current reported values (which can range from 60% to over 90% depending on the method) is a primary goal. researchgate.net

Greater Selectivity: Minimizing the formation of byproducts is crucial, particularly in reactions that can lead to regioisomers, which often require extensive purification and result in material loss. nih.gov

Milder Reaction Conditions: Moving towards syntheses that operate at ambient temperature and pressure can significantly reduce energy consumption.

Alternative Catalysts: Exploring catalysts based on more abundant and less toxic metals than palladium is a key objective for sustainable chemistry.

Innovations in catalysis, such as the use of novel organometallic reagents or advanced catalytic systems like membrane-installed microchannel devices which have shown high yields for similar compounds, could lead to more economical and environmentally benign production processes. nih.govresearchgate.net

Exploration of Undiscovered Reactivity Profiles

The chemical character of this compound is defined by its two primary functional regions: the furan (B31954) ring and the aldehyde group. The aldehyde group readily undergoes condensation reactions with various nucleophiles, including amines and active methylene (B1212753) compounds, to form a wide array of derivatives such as hydrazones and acrylates. researchgate.netchempap.org For example, it reacts with methyl cyanoacetate (B8463686) in a Knoevenagel condensation. researchgate.net

However, the full reactive potential of this molecule remains to be charted. Future studies could investigate:

Reactions under Non-conventional Conditions: Exploring its reactivity under microwave irradiation, sonication, or in supercritical fluids could unveil novel reaction pathways and products.

Ring-Opening and Rearrangement Reactions: The stability and reactivity of the furan ring itself under various conditions (e.g., acidic, basic, oxidative) are not fully understood. Studies on related compounds like 5-nitro-2-furaldehyde (B57684) show that the furan ring can undergo redox ring-opening reactions in alkaline solutions. researchgate.net Investigating similar transformations for this compound could lead to new molecular scaffolds.

Selective Transformations: Developing methods to selectively target either the aldehyde or the furan ring while leaving the other intact would significantly enhance its utility as a synthetic intermediate. For example, selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, without affecting the furan and benzyl (B1604629) moieties, are important transformations to optimize.

Integration with Biorefinery Concepts for Renewable Feedstocks

A significant advantage of furan-based compounds is their potential origin from renewable biomass. The core precursor, 2-furaldehyde (furfural), is produced by the acid-catalyzed dehydration of pentose (B10789219) sugars found in agricultural and forestry waste. mdpi.com Another key platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF), is derived from the dehydration of hexose (B10828440) sugars. nih.govrsc.org HMF is considered a "sleeping giant" in the realm of bio-based chemicals and serves as a versatile starting point for numerous valuable derivatives. rsc.org

Future research must focus on integrating the synthesis of this compound into a biorefinery framework. This involves:

Developing synthetic routes that start from furfural (B47365) or HMF: This would directly link its production to renewable feedstocks, reducing the reliance on petroleum-based starting materials.

Enzymatic and Microbial Synthesis: Exploring biocatalytic methods to perform key synthetic steps could offer a greener alternative to traditional chemical processes. Understanding the mechanisms of microbial tolerance to furfural and HMF is an active area of research that can aid in developing robust biocatalysts. nih.gov

Life Cycle Assessment: Evaluating the environmental impact of producing this compound and its derivatives from biomass versus fossil fuels will be essential to validate its sustainability credentials.

By leveraging bio-based platform chemicals, the production of this compound can become part of a circular economy, transforming low-value biomass into high-value chemical products.

Computational Design and Optimization of this compound Derivatives

The scaffold of this compound is a promising starting point for the design of new molecules with specific biological or material properties. Its derivatives have already been investigated for various applications, including antifungal, antitumor, and anti-melanogenic activities. nih.govnih.gov For example, glycosyl hydrazide derivatives have shown notable antifungal properties. nih.gov

Computational chemistry and in silico modeling offer powerful tools to accelerate the discovery and optimization of new derivatives. Future research in this area should include:

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how structural modifications to the this compound core affect its biological activity. This can guide the synthesis of more potent and selective compounds.

Molecular Docking: Simulating the interaction of designed derivatives with biological targets, such as enzymes or receptors, can predict their potential efficacy and mechanism of action. nih.gov This approach has been used to design tyrosinase inhibitors based on similar scaffolds. nih.gov

Pharmacokinetic and Toxicological Prediction: Employing computational tools to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives early in the design phase can help prioritize candidates with favorable drug-like properties.